N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE typically involves the reaction of benzimidazole derivatives with appropriate amides. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE exerts its effects involves interactions with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-yl]sulfanyl}acetamide
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE stands out due to its specific structural features, which may confer unique biological activities. Its combination of a benzimidazole moiety with a phenylpropanamide group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOBPUKZRGPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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